molecular formula C15H12N2O2 B2446461 2-(6-methyl-1H-1,3-benzodiazol-2-yl)benzoic acid CAS No. 106242-28-8

2-(6-methyl-1H-1,3-benzodiazol-2-yl)benzoic acid

Cat. No.: B2446461
CAS No.: 106242-28-8
M. Wt: 252.273
InChI Key: NREFEFKHWHPJTO-UHFFFAOYSA-N
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Description

“2-(6-methyl-1H-1,3-benzodiazol-2-yl)benzoic acid” is a chemical compound with the CAS Number: 106242-28-8 . It has a molecular weight of 252.27 . The IUPAC name for this compound is 2- (6-methyl-1H-benzimidazol-2-yl)benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12N2O2/c1-9-6-7-12-13 (8-9)17-14 (16-12)10-4-2-3-5-11 (10)15 (18)19/h2-8H,1H3, (H,16,17) (H,18,19) . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 260-262 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization of Benzothiazole-imino-benzoic Acid Derivatives

A study by Mishra et al. (2019) focused on the synthesis and characterization of benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, demonstrating their antimicrobial activity against various human epidemic causing bacterial strains. This research highlights the potential application of these compounds in combating infections in critical areas of the human body such as the mouth, lungs, breast, and gastrointestinal tract (Mishra et al., 2019).

Prenylated Benzoic Acid Derivatives with Antimicrobial Activity

Orjala et al. (1993) isolated new prenylated benzoic acid derivatives from Piper aduncum leaves, which exhibited significant antibacterial activities. This study underscores the importance of natural products in discovering novel antimicrobial agents (Orjala et al., 1993).

Coordination Polymers Based on Deprotonated Benzene-dioic Acid

He et al. (2020) synthesized coordination polymers using a deprotonated benzene-dioic acid as an anionic ligand, exploring their luminescent and magnetic properties. This research contributes to the development of materials with potential applications in sensing and magnetic materials (He et al., 2020).

Dopants for Polyaniline from Benzoic Acid Derivatives

Amarnath and Palaniappan (2005) investigated benzoic acid and its derivatives as dopants for polyaniline, leading to enhancements in conductivity. This work provides a pathway for improving the electrical properties of conductive polymers, which are crucial for various electronic applications (Amarnath & Palaniappan, 2005).

Benzoic Acid Derivatives from Melicope semecarpifolia with Anti-inflammatory Activity

Chen et al. (2008) discovered new benzoic acid derivatives from Melicope semecarpifolia fruits, demonstrating potent anti-inflammatory activity. These findings reveal the therapeutic potential of plant-derived benzoic acid derivatives in treating inflammatory conditions (Chen et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(6-methyl-1H-benzimidazol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-9-6-7-12-13(8-9)17-14(16-12)10-4-2-3-5-11(10)15(18)19/h2-8H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREFEFKHWHPJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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